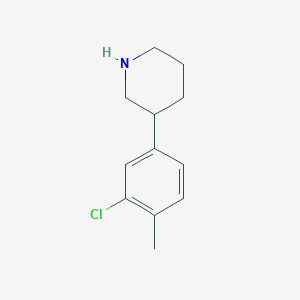
tert-Butyl (3-(furan-3-yl)-2-oxopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-(furan-3-yl)-2-oxopropyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a furan ring, a tert-butyl group, and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(furan-3-yl)-2-oxopropyl)carbamate typically involves the reaction of furan derivatives with tert-butyl carbamate under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (3-(furan-3-yl)-2-oxopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the oxopropyl moiety can be reduced to form alcohol derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the oxopropyl moiety.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (3-(furan-3-yl)-2-oxopropyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the development of enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also explored for its potential use in polymer chemistry.
Mécanisme D'action
The mechanism of action of tert-Butyl (3-(furan-3-yl)-2-oxopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications.
Comparaison Avec Des Composés Similaires
- tert-Butyl (3-(furan-2-yl)-2-oxopropyl)carbamate
- tert-Butyl (3-(furan-4-yl)-2-oxopropyl)carbamate
- tert-Butyl (3-(thiophen-3-yl)-2-oxopropyl)carbamate
Comparison: tert-Butyl (3-(furan-3-yl)-2-oxopropyl)carbamate is unique due to the position of the furan ring, which influences its reactivity and interaction with biological targets. Compared to its analogs with different ring positions or heteroatoms, it may exhibit distinct chemical and biological properties, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C12H17NO4 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
tert-butyl N-[3-(furan-3-yl)-2-oxopropyl]carbamate |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-7-10(14)6-9-4-5-16-8-9/h4-5,8H,6-7H2,1-3H3,(H,13,15) |
Clé InChI |
DRXBUKQSPDQLLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)CC1=COC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione](/img/structure/B13531490.png)



![1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine](/img/structure/B13531510.png)

![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)




